tert-butyl 2-bromohexanoate
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Overview
Description
Tert-butyl 2-bromohexanoate: is an organic compound with the molecular formula C10H19BrO2 . It is a colorless liquid that is used as an intermediate in organic synthesis. The compound features a tert-butyl ester group attached to a 2-bromohexanoate moiety, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 2-bromohexanoate can be synthesized through the esterification of 2-bromohexanoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-bromohexanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as ethanol or water.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Nucleophilic Substitution: Substituted hexanoates, such as 2-hydroxyhexanoate or 2-aminohexanoate.
Elimination Reactions: Alkenes, such as hex-2-ene.
Oxidation and Reduction: Various oxidized or reduced derivatives of hexanoate.
Scientific Research Applications
Chemistry: Tert-butyl 2-bromohexanoate is used as a building block in organic synthesis. It is employed in the preparation of various esters, amides, and other functionalized compounds.
Biology and Medicine: The compound is used in the synthesis of biologically active molecules and pharmaceuticals. It serves as an intermediate in the production of drugs and other bioactive compounds.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, polymers, and agrochemicals. It is also used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of tert-butyl 2-bromohexanoate involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. The compound can also undergo elimination reactions to form alkenes, which can further participate in various chemical transformations.
Comparison with Similar Compounds
- Tert-butyl 2-bromopropanoate
- Tert-butyl 2-bromoacetate
- Tert-butyl 2-bromobutanoate
Comparison: Tert-butyl 2-bromohexanoate is unique due to its longer carbon chain compared to similar compounds like tert-butyl 2-bromopropanoate and tert-butyl 2-bromoacetate. This longer chain can influence its reactivity and the types of products formed in chemical reactions. Additionally, the presence of the tert-butyl ester group provides steric hindrance, which can affect the compound’s reactivity and selectivity in various reactions.
Properties
CAS No. |
24356-14-7 |
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Molecular Formula |
C10H19BrO2 |
Molecular Weight |
251.16 g/mol |
IUPAC Name |
tert-butyl 2-bromohexanoate |
InChI |
InChI=1S/C10H19BrO2/c1-5-6-7-8(11)9(12)13-10(2,3)4/h8H,5-7H2,1-4H3 |
InChI Key |
NBXOKFDATKQLMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)OC(C)(C)C)Br |
Purity |
95 |
Origin of Product |
United States |
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